molecular formula C11H14O B14835371 1-Cyclopropoxy-2,4-dimethylbenzene

1-Cyclopropoxy-2,4-dimethylbenzene

Cat. No.: B14835371
M. Wt: 162.23 g/mol
InChI Key: AFIODTOAXSQRJW-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,4-dimethylbenzene is a high-purity aromatic ether of interest in advanced chemical research and development. This compound features a cyclopropoxy substituent on a dimethylbenzene ring, a structure that may confer unique steric and electronic properties. Its potential research applications are primarily in the fields of organic synthesis and materials science, where it could serve as a specialty building block for constructing more complex molecular architectures, such as ligands for catalytic systems or novel monomers for polymer chemistry. The mechanism of action for this compound is application-dependent. In synthetic chemistry, the cyclopropoxy group can act as a versatile synthetic intermediate. In materials research, the molecular structure could influence the physical properties of resulting polymers or supramolecular assemblies, such as their thermal stability or electronic characteristics. Researchers might also explore its use in the development of liquid crystals or organic semiconductors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyloxy-2,4-dimethylbenzene

InChI

InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3

InChI Key

AFIODTOAXSQRJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)C

Origin of Product

United States

Preparation Methods

Base and Solvent Optimization

Deprotonation of 2,4-dimethylphenol is typically achieved using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene or xylene. For instance, NaH in xylene at 25°C facilitates efficient deprotonation, enabling subsequent nucleophilic attack on cyclopropyl bromide. Phase transfer catalysts (PTCs) like benzyltriethylammonium chloride (TEBAC) enhance reaction rates by shuttling ionic species between phases, reducing reaction times from 12 hours to 6 hours.

Catalytic Enhancements

The inclusion of tetrabutylammonium bromide (TBAB) as a PTC in xylene at 60°C improves yields to 85% by mitigating side reactions such as elimination. A molar ratio of 1:1.2 (phenol:cyclopropyl bromide) ensures complete conversion, with excess halide aiding displacement kinetics. Post-treatment involves neutralization, solvent distillation, and vacuum distillation to isolate the product.

Copper-Mediated Ullmann Coupling

Copper catalysts enable the coupling of cyclopropanol with halogenated aromatics, bypassing the need for pre-formed cyclopropyl halides. This method is advantageous for substrates sensitive to strong bases.

Catalyst Systems

Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110°C facilitates the coupling of 2,4-dimethylbromobenzene with cyclopropanol. Yields of 78% are achieved within 12 hours, with ligand selection critical for suppressing homo-coupling byproducts.

Solvent and Temperature Effects

Elevating temperatures to 120°C in DMSO further accelerates the reaction, albeit with a slight yield reduction to 72% due to cyclopropanol degradation. Polar aprotic solvents stabilize the copper intermediate, enhancing oxidative addition kinetics.

Mitsunobu Reaction: Etherification Under Mild Conditions

The Mitsunobu reaction offers a versatile pathway for forming ethers under neutral conditions, ideal for acid-sensitive substrates.

Reagent Compatibility

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling of 2,4-dimethylphenol with cyclopropanol in tetrahydrofuran (THF) at 0–25°C. Yields of 68% are attainable, though stoichiometric reagent use limits scalability.

Cyclopropanol Stability

Cyclopropanol’s ring strain necessitates careful handling. Anhydrous conditions and low temperatures (0°C) prevent ring-opening side reactions, preserving product integrity.

Cyclopropanation of Allyl Ethers

In situ cyclopropanation of allyl ethers provides an alternative route, leveraging transition metal catalysts to form the cyclopropane ring.

Simmons-Smith Reaction

Treatment of allyloxy-2,4-dimethylbenzene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane ring via carbene insertion. Dichloromethane as a solvent at 40°C yields 65% product, though competing polymerization necessitates careful stoichiometry.

Dirhodium Catalysis

Dirhodium(II) acetate catalyzes the decomposition of diazo compounds to generate carbenes, enabling cyclopropanation at ambient temperatures. For example, ethyl diazoacetate reacts with allyloxy-2,4-dimethylbenzene in dichloroethane, yielding 70% product with minimal diastereomers.

Comparative Analysis of Methods

Method Conditions Yield (%) Scalability Cost Efficiency
Williamson Synthesis NaH, TBAB, xylene, 60°C, 6 h 85 High Moderate
Ullmann Coupling CuI, phenanthroline, DMF, 110°C, 12 h 78 Moderate High
Mitsunobu Reaction PPh₃, DEAD, THF, 0°C, 24 h 68 Low Low
Simmons-Smith Zn-Cu, CH₂I₂, CH₂Cl₂, 40°C, 8 h 65 Moderate Moderate

The Williamson synthesis emerges as the most scalable and efficient method, though copper-mediated coupling offers a greener profile with reduced base usage.

Industrial-Scale Considerations

Solvent Recovery

Xylene and toluene are preferentially recycled via distillation, reducing waste and cost. Continuous flow systems further enhance solvent recovery rates to >90%.

Catalyst Reusability

Copper catalysts in Ullmann couplings retain 80% activity after three cycles when supported on mesoporous silica. In contrast, dirhodium complexes degrade rapidly, necessitating single-use applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .

Scientific Research Applications

1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and electronic features of 1-cyclopropoxy-2,4-dimethylbenzene with analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties
This compound C₁₁H₁₄O Cyclopropoxy (1), Methyl (2,4) High ring strain (cyclopropane), moderate steric bulk, strong σ-donor with inductive electron withdrawal
1-Ethoxy-2,4-dimethylbenzene C₁₀H₁₄O Ethoxy (1), Methyl (2,4) Lower steric hindrance, weaker electron donation than cyclopropoxy, no ring strain
1-Cyclohexyl-2,4-dimethylbenzene C₁₄H₂₀ Cyclohexyl (1), Methyl (2,4) High steric bulk, no electron donation, flexible cyclohexyl group
1-Iodo-2,4-dimethylbenzene C₈H₉I Iodo (1), Methyl (2,4) Electrophilic iodine substituent, participates in halogen bonding, no fluorination observed under catalytic conditions
2-Benzyl-1,4-dimethylbenzene C₁₅H₁₆ Benzyl (2), Methyl (1,4) Extended conjugation (benzyl), bulky substituent, UV λmax = 277.80 nm (methanol)
o-Xylene C₈H₁₀ Methyl (1,2) Minimal steric/electronic effects; baseline for comparison

Reactivity and Catalytic Behavior

  • Cyclopropoxy vs. Ethoxy : The cyclopropoxy group’s ring strain increases reactivity in electrophilic substitution compared to ethoxy, which lacks strain. For example, cyclopropoxy derivatives may undergo faster ring-opening reactions under acidic conditions .
  • Cyclopropoxy vs. Cyclohexyl : The cyclohexyl group’s bulkiness hinders electrophilic attack at the aromatic ring, whereas cyclopropoxy balances moderate steric effects with electronic activation .

Spectral Properties

  • UV-Vis : 2-Benzyl-1,4-dimethylbenzene absorbs at 277.80 nm due to conjugation with the benzyl group. In contrast, this compound is expected to show a redshifted absorption due to the electron-withdrawing cyclopropoxy group .
  • IR : Aromatic C-H stretching (~3025 cm⁻¹) and C=C ring vibrations (~1603 cm⁻¹) are common across dimethylbenzene derivatives. Cyclopropoxy’s strained C-O-C bond may introduce unique bending modes near 1000–1100 cm⁻¹ .

Steric and Electronic Profiles

  • Steric Effects : Cyclopropoxy (van der Waals volume ~45 ų) is less bulky than cyclohexyl (~110 ų) but more hindered than ethoxy (~30 ų). This influences regioselectivity in substitution reactions .
  • Electronic Effects: Cyclopropoxy acts as a σ-donor but withdraws electrons inductively due to the electronegative oxygen and strained ring. This contrasts with ethoxy, which is a stronger electron donor .

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 1-Cyclopropoxy-2,4-dimethylbenzene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions on the benzene ring and cyclopropoxy group. Compare chemical shifts with analogous compounds (e.g., 1-Cyclohexyl-2,4-dimethylbenzene ).
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-O-C stretching in the cyclopropoxy group at ~1100 cm1^{-1}) and methyl C-H vibrations.
  • Mass Spectrometry (MS): Analyze fragmentation patterns to verify molecular weight (C11_{11}H14_{14}O) and structural motifs. High-resolution MS (HRMS) ensures accurate mass confirmation.

Basic: What synthetic strategies are viable for preparing this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr): React 1-chloro-2,4-dimethylbenzene with cyclopropoxide under basic conditions (e.g., K2_2CO3_3/DMF, 80–100°C). Monitor regioselectivity using HPLC .
  • Ullmann Coupling: Utilize a copper catalyst to couple cyclopropanol with 2,4-dimethylbromobenzene. Optimize reaction time and temperature to minimize byproducts .
  • Validation: Confirm purity via GC-MS or HPLC with internal standards (e.g., 1-ethyl-2,4-dimethylbenzene as a reference ).

Advanced: How can computational modeling predict physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use Density Functional Theory (DFT) to optimize geometry and calculate dipole moments, polarizability, and electrostatic potential surfaces. Compare with experimental data from analogs (e.g., 1-Isopropyl-2,4-dimethylbenzene ).
  • QSPR/Neural Networks: Train models on datasets (e.g., logP, solubility) of substituted benzenes to predict properties. Validate against experimental measurements .
  • Molecular Dynamics (MD): Simulate solvent interactions to estimate partition coefficients (logP) and diffusion rates in biological membranes.

Advanced: How to address contradictions in thermal stability data for this compound?

Methodological Answer:

  • Experimental Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert and oxidative atmospheres to determine decomposition temperatures. Compare with structurally similar compounds (e.g., 1-Cyclohexyl-2,4-dimethylbenzene ).
  • Kinetic Studies: Use Arrhenius plots to model degradation rates. Avoid conditions triggering hazardous decomposition (e.g., strong acids/bases, per ).
  • Cross-Validation: Replicate studies using purified samples to rule out impurities affecting stability.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation (Category 4 acute toxicity per GHS ).
  • Storage: Keep in airtight containers away from strong oxidizers/acids (e.g., HNO3_3, H2_2SO4_4) to prevent reactive decomposition .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced: How to assess ecological risks of this compound with limited data?

Methodological Answer:

  • QSAR Models: Apply Quantitative Structure-Activity Relationships to predict biodegradability (e.g., using EPI Suite™) based on substituent effects .
  • Microcosm Studies: Test soil mobility and microbial degradation in simulated environments. Use 14C^{14}C-labeled analogs to track mineralization rates.
  • Comparative Toxicology: Cross-reference with ethylbenzene derivatives (e.g., ethylbenzene’s PBT assessment ).

Basic: How to ensure chromatographic purity of this compound?

Methodological Answer:

  • GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Monitor qualifier ions (e.g., m/z 148 for methyl groups) and compare retention times to standards .
  • HPLC: Employ a C18 column (UV detection at 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve isomers.
  • Internal Standards: Spike with deuterated analogs (e.g., m-xylene-d10_{10}) for quantification .

Advanced: What catalytic applications exist for derivatives of this compound?

Methodological Answer:

  • Ligand Design: Functionalize the cyclopropoxy group to create chelating ligands for transition metals (e.g., Pd or Cu). Test efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalytic Recovery: Monitor catalyst stability via 1H^1H NMR (e.g., 70% recovery of 1-iodo-2,4-dimethylbenzene in fluorination reactions ).
  • Mechanistic Studies: Use DFT to model reaction pathways and identify rate-limiting steps.

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